葡萄糖酸钠

描述

葡萄糖酸钠: 它与二价和三价金属离子(如钙、铁 (II)、铁 (III) 和铝)形成稳定的络合物 。由于其有效结合金属离子的能力,该化合物被广泛应用于各个行业。

科学研究应用

化学: 葡萄糖酸钠用作各种化学过程中的螯合剂,以结合金属离子并防止它们在反应中干扰。

生物学: 在生物学研究中,葡萄糖酸钠用于研究金属离子的相互作用及其对生物系统的影响。

医药: 葡萄糖酸钠在诊断成像中用作锝 Tc 99m 葡萄糖酸钠的组成部分,用于肾脏成像 .

工业: 由于其稳定金属离子并防止溶液细菌降解的能力,葡萄糖酸钠被用于水处理、农业、化妆品和纺织加工 .

作用机理

葡萄糖酸钠通过与金属离子形成稳定的络合物发挥作用。螯合过程涉及将金属离子与葡萄糖酸钠的羟基和羧基结合,形成稳定的环状结构。 这阻止了金属离子参与不需要的反应,并稳定了溶液 .

作用机制

Target of Action

Sodium glucoheptonate primarily targets metal ions, particularly calcium and magnesium ions. It acts as a chelating agent, binding to these metal ions and forming stable complexes. This chelation process is crucial in various industrial and medical applications, such as water treatment and as a component in pharmaceuticals .

Mode of Action

The interaction of sodium glucoheptonate with its targets involves the formation of coordination bonds between the metal ions and the hydroxyl and carboxyl groups of the glucoheptonate molecule. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing solutions and preventing precipitation . In medical applications, this chelation can help in the removal of excess metal ions from the body, aiding in detoxification processes .

Biochemical Pathways

Sodium glucoheptonate affects biochemical pathways involving metal ions. By chelating calcium and magnesium, it can influence pathways related to enzyme activity, as many enzymes require these ions as cofactors. The chelation can inhibit or modify the activity of these enzymes, leading to downstream effects on metabolic processes . For example, in water treatment, it prevents the formation of scale by binding to calcium ions, thus maintaining the efficiency of the system .

Pharmacokinetics

The pharmacokinetics of sodium glucoheptonate involve its absorption, distribution, metabolism, and excretion (ADME). After administration, it is absorbed into the bloodstream and distributed throughout the body. Its chelating action occurs in the bloodstream and tissues where metal ions are present. The compound is eventually excreted through the kidneys, with its chelated metal ions, thus aiding in the detoxification process . The bioavailability of sodium glucoheptonate is influenced by its ability to form stable complexes with metal ions, which can affect its distribution and excretion rates .

Result of Action

At the molecular level, the chelation of metal ions by sodium glucoheptonate results in the formation of stable, soluble complexes. This prevents the metal ions from participating in reactions that could lead to precipitation or toxicity. At the cellular level, this can protect cells from damage caused by excess metal ions and maintain the proper functioning of enzymatic processes that require these ions as cofactors . In industrial applications, this action helps in maintaining the stability and efficiency of processes such as water treatment .

Action Environment

The efficacy and stability of sodium glucoheptonate are influenced by environmental factors such as pH, temperature, and the presence of other ions. In acidic or highly alkaline environments, the chelation efficiency may be affected due to changes in the ionization state of the glucoheptonate molecule. Higher temperatures can increase the rate of chelation but may also lead to the degradation of the compound over time. The presence of competing ions can also affect the binding efficiency, as sodium glucoheptonate may preferentially bind to certain ions over others .

生化分析

Biochemical Properties

Sodium glucoheptonate is known for its chelating properties and is utilized as a chelating agent in various processes . It forms stable complexes with metal ions, which is a key aspect of its role in biochemical reactions

Cellular Effects

Its strong chelating properties suggest that it may influence cell function by binding to metal ions that are important for cellular processes . Detailed studies on its impact on cell signaling pathways, gene expression, and cellular metabolism are currently lacking.

Molecular Mechanism

The molecular mechanism of Sodium glucoheptonate primarily involves its chelating properties. It forms stable complexes with metal ions, which could influence various biochemical processes . Detailed information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently unavailable.

Temporal Effects in Laboratory Settings

Sodium glucoheptonate is known to be stable . Detailed information on the changes in its effects over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, is currently lacking.

Metabolic Pathways

Sodium glucoheptonate is likely metabolized through the pentose phosphate pathway, similar to other structurally similar sugar-like carbohydrate metal-complexes . Detailed information on the specific enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is currently unavailable.

Transport and Distribution

Its solubility in water suggests that it could be easily transported and distributed . Detailed information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking.

准备方法

合成路线和反应条件: 葡萄糖酸钠是由葡萄糖酸与氢氧化钠反应合成的。反应通常在受控的 pH 条件下进行,以确保形成葡萄糖酸的钠盐。反应可表示如下:

C6H12O7+NaOH→C6H11NaO7+H2O

工业生产方法: 在工业环境中,葡萄糖酸钠是在大型反应器中通过用氢氧化钠中和葡萄糖酸来生产的。 然后通过过滤和结晶过程提纯反应混合物,以获得纯形式的最终产物 {_svg_2}.

化学反应分析

反应类型: 葡萄糖酸钠主要进行螯合反应,在该反应中,它与金属离子形成稳定的络合物。在正常条件下,它通常不会进行氧化、还原或取代反应。

常用试剂和条件: 葡萄糖酸钠的螯合反应涉及钙、铁 (II)、铁 (III) 和铝等金属离子。这些反应通常在中性或弱碱性 pH 的水溶液中进行。

形成的主要产物: 这些螯合反应的主要产物是葡萄糖酸钠的金属络合物,例如葡萄糖酸钙、葡萄糖酸铁 (II)、葡萄糖酸铁 (III) 和葡萄糖酸铝 .

相似化合物的比较

类似化合物:

- 葡萄糖酸钠

- 葡萄糖酸钙

- 葡萄糖酸铁 (II)

- 葡萄糖酸铁 (III)

比较: 葡萄糖酸钠因其高稳定性和与强碱性介质的相容性而独树一帜。 与主要用于食品和制药的葡萄糖酸钠不同,葡萄糖酸钠用途更广泛,应用于更广泛的工业应用中 .

属性

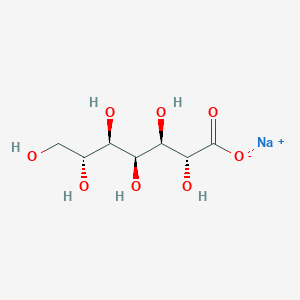

IUPAC Name |

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYOMWCQJXWGEN-WYRLRVFGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87-74-1 (Parent) | |

| Record name | Gluceptate Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50892018 | |

| Record name | Sodium D-glycero-D-guloheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13007-85-7, 31138-65-5 | |

| Record name | Gluceptate Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium D-glycero-D-guloheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium D-glycero-D-gulo-heptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium glucoheptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCEPTATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D49LE7HM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

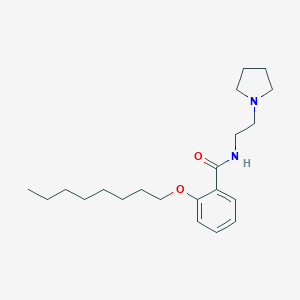

![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)

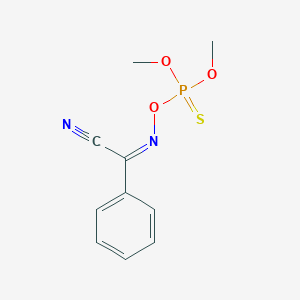

![3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)